(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

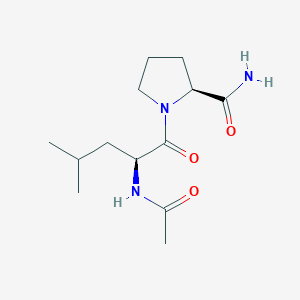

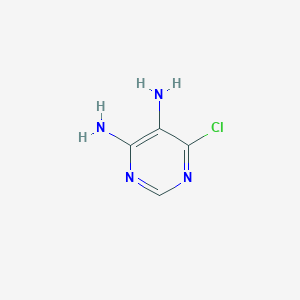

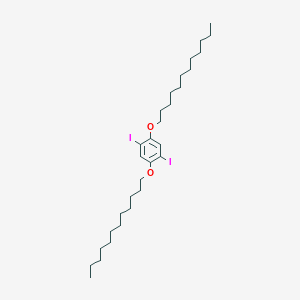

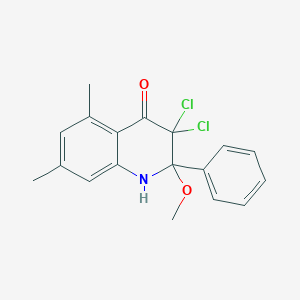

“(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone” is a chiral compound due to the presence of a stereocenter at the 1st carbon atom. It consists of a 3-chlorophenyl group, a hydroxy group, and a propanone group. The “(S)” indicates the absolute configuration of the stereocenter .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-chlorophenyl compound with a propanone derivative. The stereochemistry could be introduced by using a chiral auxiliary or a chiral catalyst .Molecular Structure Analysis

The compound contains a carbonyl group (C=O) from the propanone, a hydroxy group (OH), and a chlorophenyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could undergo various chemical reactions. The carbonyl group could be involved in nucleophilic addition reactions, and the hydroxy group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl and hydroxy groups could enhance its solubility in polar solvents .科学的研究の応用

1. Enolization Studies

A study conducted by Warren et al. (1971) utilized NMR spectroscopy to investigate the enolization of 1-p-chlorophenyl-1-hydroxy-2-propanone, a compound similar to (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone. The research demonstrated the equilibrium mixture of the starting material, enol form, and a third component, identified as 3, 6-bis(p-chlorophenyl)-1, 4-dimethyl-2, 5, 7-trioxabicyclo-[2, 2, 1]-heptane. This study contributes to understanding the chemical behavior and transformations of such compounds under different conditions (Warren et al., 1971).

2. Asymmetric Hydrogenation in Organic Synthesis

Ohkuma et al. (2007) reported the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, including 1-hydroxy-2-propanone, to produce 1-aryl-1,2-ethanediols with high enantioselectivity. This research is significant for synthetic chemistry, especially for producing optically active compounds, which are crucial in various pharmaceutical applications (Ohkuma et al., 2007).

3. Biocatalytic Production of Chiral Intermediates

Choi et al. (2010) explored the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, focusing on its high enantioselectivity. This research highlights the biocatalytic potential for producing chiral intermediates, which are valuable in pharmaceutical synthesis (Choi et al., 2010).

4. Catalytic Applications in Organic Chemistry

Feng (2005) conducted a study on the synthesis of 3-(2′-ethoxyethoxy)propyl lithium from 1-chloro-3-(2′-ethoxyethoxy)-propane, showcasing its utility as an anion polymerization initiator. This research contributes to the understanding of catalytic processes in organic chemistry, particularly in polymerization (Feng, 2005).

5. Application in Enantioselective Catalysis

Toukoniitty et al. (2000) investigated the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, focusing on the effect of oxygen and catalyst reduction temperature. This study provides insights into enantioselective catalysis, a key area in the synthesis of chiral pharmaceuticals (Toukoniitty et al., 2000).

将来の方向性

特性

IUPAC Name |

(2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVHLTNNKRCHGO-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC(=CC=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437998 |

Source

|

| Record name | (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone | |

CAS RN |

287477-53-6 |

Source

|

| Record name | (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

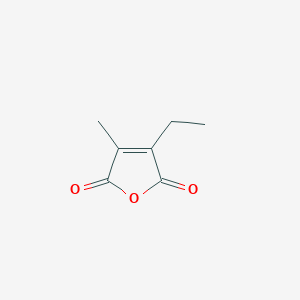

![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)

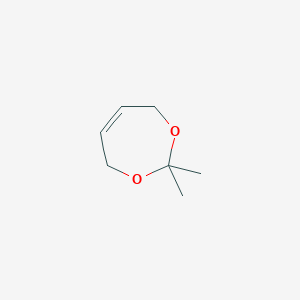

![6-[4-(Oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine](/img/structure/B126471.png)